molecular formula C14H22ClN3O2 B1518733 2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride CAS No. 1170174-36-3

2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride

Cat. No. B1518733
CAS RN: 1170174-36-3
M. Wt: 299.79 g/mol
InChI Key: PEPXYEXMUSOEAC-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride (NEMPA-HCl) is a synthetic, water-soluble, small molecule drug with diverse pharmacological activities. It is a member of the morpholine family of compounds and has a wide range of applications in scientific research. NEMPA-HCl has been used to study the pharmacological effects of several neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has also been used to study the effects of drugs and toxins on the central nervous system.

Scientific Research Applications

  • Analgesic and Anti-inflammatory Activities : A study focusing on the design and synthesis of quinazolinyl acetamides, including compounds with structures similar to the one you're interested in, reported significant analgesic and anti-inflammatory properties. Among the synthesized compounds, one showed potent activities in these areas, demonstrating the potential for developing new therapeutic agents based on similar structures (Alagarsamy et al., 2015).

  • Antifungal Agents : Research identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. Optimizations led to compounds with improved stability and broad-spectrum antifungal activities, underlining the potential of morpholine derivatives in treating fungal infections (Bardiot et al., 2015).

  • Antimicrobial Activity : A study synthesized 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and tested their antimicrobial efficacy. Some compounds exhibited superior activity compared to standard drugs, suggesting the value of this chemical framework in developing new antimicrobial agents (Jayadevappa et al., 2012).

  • σ1 Receptor Ligand with Antinociceptive Effect : Discovery of compounds with morpholine structures that showed high affinity and selectivity for the σ1 receptor, demonstrating significant antinociceptive effects. This research highlights the therapeutic potential of morpholine derivatives in treating pain (Navarrete-Vázquez et al., 2016).

  • Corrosion Inhibition : N-[Morpholin-4-yl(phenyl)methyl]acetamide was studied for its corrosion inhibiting effects on mild steel in hydrochloric acid, showing over 90% efficiency. This suggests applications in industrial processes requiring corrosion prevention (Nasser & Sathiq, 2016).

properties

IUPAC Name

2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-15-11-14(18)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17;/h3-6,15H,2,7-11H2,1H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPXYEXMUSOEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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